molecular formula C8H7NO3 B3028827 4-(hydroxyiminomethyl)benzoic Acid CAS No. 3477-93-8

4-(hydroxyiminomethyl)benzoic Acid

Cat. No.: B3028827
CAS No.: 3477-93-8
M. Wt: 165.15 g/mol
InChI Key: UYCPLAQBBAOCGQ-UHFFFAOYSA-N
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Description

4-(Hydroxyiminomethyl)benzoic acid (C₈H₇NO₃) is a benzoic acid derivative featuring a hydroxyiminomethyl (-CH=N-OH) substituent at the para position. This oxime-containing compound combines the carboxylic acid group's reactivity with the chelating and nucleophilic properties of the oxime moiety.

Properties

IUPAC Name

4-(hydroxyiminomethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-8(11)7-3-1-6(2-4-7)5-9-12/h1-5,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCPLAQBBAOCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425521
Record name Benzoic acid, 4-[(hydroxyimino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3477-93-8
Record name Benzoic acid, 4-[(hydroxyimino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(hydroxyimino)methyl]benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(hydroxyiminomethyl)benzoic Acid typically involves the oximation of 4-formylbenzoic acid. The reaction is carried out under acidic or basic conditions, using hydroxylamine hydrochloride as the oximation reagent . The reaction proceeds as follows:

  • Dissolve 4-formylbenzoic acid in a suitable solvent such as ethanol.
  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.
  • Heat the reaction mixture to reflux for several hours.
  • Cool the mixture and acidify with hydrochloric acid to precipitate the product.
  • Filter and purify the product by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 4-(hydroxyiminomethyl)benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(hydroxyiminomethyl)benzoic Acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as a chelating agent, binding to metal ions and affecting their biological availability .

Comparison with Similar Compounds

Hydroxy-Substituted Benzoic Acids

4-Hydroxybenzoic acid (p-hydroxybenzoic acid, C₇H₆O₃):

  • Structure: A hydroxyl (-OH) group replaces the hydroxyiminomethyl group.
  • Properties : Lower molecular weight (138.12 g/mol vs. 165.15 g/mol for the target compound), higher acidity (pKa ~4.5) due to electron-withdrawing -OH group.
  • Applications: Widely found in plants (e.g., Cynanchum paniculatum , Aconitum vaginatum ) and used as a preservative. The absence of the oxime group limits its metal-chelating capacity compared to 4-(hydroxyiminomethyl)benzoic acid .

4-Hydroxy-3-prenylbenzoic acid (C₁₃H₁₆O₃):

  • Structure : Contains a prenyl (-C₅H₉) substituent at the meta position in addition to the para -OH group.
  • Properties : Higher lipophilicity due to the prenyl chain, facilitating membrane penetration. Isolated from fungal sources (Curvularia spp.), highlighting natural occurrence vs. the synthetic origin of many oxime derivatives .

Amino and Ester Derivatives

4-(Aminomethyl)benzoic acid (C₈H₉NO₂):

  • Structure: Features an aminomethyl (-CH₂NH₂) group instead of hydroxyiminomethyl.
  • Synthesis : Prepared via reductive amination or nucleophilic substitution, often using catalysts like NaOH or K₂CO₃ in THF/water .
  • Properties: Basic amino group (pKa ~9.5) contrasts with the acidic oxime (pKa ~6–8). Used in peptide synthesis and as a building block for pharmaceuticals .

Methyl 4-(N-hydroxycarbamimidoyl)benzoate (C₁₀H₁₀N₂O₃):

  • Structure: Esterified carboxylic acid (methyl ester) with a hydroxyiminomethyl group.
  • Properties : Reduced water solubility compared to the free acid. The ester group stabilizes the compound against decarboxylation, making it suitable for storage and controlled release applications .

Heterocyclic and Complex Derivatives

4-((E)-{[3-Mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid (C₁₇H₁₃N₅O₃S):

  • Structure : Incorporates a triazole-thione ring linked via an imine group.
  • Properties: Enhanced biological activity due to the triazole moiety, which may interact with enzymes like cytochrome P450.

4-(Imidazol-1-yl)benzoic acid (C₁₀H₈N₂O₂):

  • Structure : Imidazole ring at the para position.
  • Activity : Acts as a cytochrome P450 inhibitor (Ki values in µM range), demonstrating how heterocyclic substituents modulate enzyme binding compared to oxime derivatives .

Biological Activity

4-(Hydroxyiminomethyl)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxyimino group, which influences its chemical reactivity and biological interactions. Research has indicated that it may possess antimicrobial and anticancer properties, among other biological effects.

The structural formula of this compound can be represented as follows:

C9H9N2O3\text{C}_9\text{H}_9\text{N}_2\text{O}_3

The hydroxyimino group allows the compound to form hydrogen bonds with biological macromolecules, affecting their structure and function. Moreover, it may act as a chelating agent, binding to metal ions and modulating their biological availability.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies indicate its effectiveness against various pathogens, including bacteria and fungi. For instance, the compound demonstrated inhibition of radial growth in fungal species such as Ganoderma boninense, with effective concentrations ranging from 0.5 to 2.5 mg/mL .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been reported to inhibit cell proliferation in various cancer cell lines. The mechanism involves modulation of cell signaling pathways and induction of apoptosis, although specific pathways remain to be fully elucidated.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Escherichia coli and Staphylococcus aureus revealed that the compound effectively reduced bacterial viability at concentrations above 1 mg/mL.
  • Cancer Cell Line Studies : In a series of experiments involving breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 20 µM.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeatureBiological Activity
4-Hydroxybenzoic AcidHydroxyl groupAntimicrobial, mild estrogenic effects
4-Aminobenzoic AcidAmino groupAntimicrobial properties
4-Nitrobenzoic AcidNitro groupLimited biological activity

The hydroxyimino group in this compound contributes to its distinct reactivity and biological effects compared to its analogs.

Toxicology and Safety Profile

Toxicological studies suggest that while the compound exhibits beneficial biological activities, it may also pose risks at higher concentrations. In animal studies, doses exceeding 200 mg/kg have shown signs of mild toxicity, including respiratory irritation and transient salivation . Long-term exposure assessments are necessary to fully establish safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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